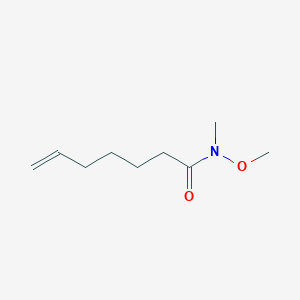

N-methoxy-N-methylhept-6-enamide

Description

N-Methoxy-N-methylhept-6-enamide (C₉H₁₅NO₂, molecular weight 169.22 g/mol) is an α,β-unsaturated amide featuring a hept-6-ene backbone substituted with methoxy and methyl groups on the nitrogen atom. Its synthesis involves coupling 6-heptenoic acid with N,N'-dimethylhydroxylamine using carbonyldiimidazole (CDI) as an activating agent, yielding the product in 41% isolated yield after purification . The conjugated enamide structure imparts unique electronic properties, making it a valuable intermediate in organic synthesis and biocatalyst development .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N-methoxy-N-methylhept-6-enamide |

InChI |

InChI=1S/C9H17NO2/c1-4-5-6-7-8-9(11)10(2)12-3/h4H,1,5-8H2,2-3H3 |

InChI Key |

FTSCKAINSILNRO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)CCCCC=C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Analysis

The compound is compared below with three structurally related molecules (Table 1):

Table 1: Comparative Analysis of N-Methoxy-N-Methylhept-6-Enamide and Analogs

Key Observations:

Functional Group Influence :

- The enamide group in this compound introduces conjugation, enhancing electrophilicity at the β-carbon compared to the simple amine in N,6-dimethylhept-6-en-2-amine . This property is critical in reactions like Michael additions or cycloadditions.

- The methoxy group in N-(2-methoxyethyl)methylamine increases hydrophilicity compared to the methyl group in the target compound, altering solubility profiles.

Synthetic Complexity :

Physicochemical and Reactivity Differences

- Solubility : The amide group in this compound reduces water solubility compared to amines like N-(2-methoxyethyl)methylamine, which has higher polarity due to its ether linkage .

- Stability: The conjugated enamide structure may confer stability against hydrolysis relative to non-conjugated amides, though this requires experimental validation.

Research Findings and Limitations

- Biocatalyst Development : this compound has been employed in halogenase enzyme studies, where its unsaturated backbone facilitates substrate binding in enzymatic active sites .

- Data Gaps : Yields and detailed reactivity data for analogs (e.g., N,6-dimethylhept-6-en-2-amine) are unavailable, limiting direct performance comparisons .

Q & A

Q. What are the recommended synthetic methodologies for N-methoxy-N-methylhept-6-enamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of N-methoxy-N-methylamide derivatives typically involves coupling agents and optimized reaction conditions. For example, analogous compounds (e.g., N-methoxybenzamide) are synthesized via acylation using benzoyl chloride in a biphasic system (water/ethyl acetate) at 0°C, followed by room-temperature equilibration and purification via silica gel chromatography . Key factors include:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methoxy (-OCH₃) and methylamide (-N(CH₃)CO-) groups. Contradictions in peak assignments (e.g., overlapping signals) are resolved by 2D NMR (COSY, HSQC) .

- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) stretches. Hydrogen bonding with solvents (e.g., CCl₄) may shift peaks, requiring solvent-free measurements .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects fragmentation patterns.

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis .

- Solubility : Dissolve in anhydrous DMSO or ethanol for aliquoting, avoiding aqueous buffers .

- Stability monitoring : Regular HPLC analysis detects degradation products (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to compare reactivity of the amide group with steric/electronic modifiers (e.g., substituents on the heptene chain).

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess solvent polarity’s impact on reaction rates .

- Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).

Q. How do conflicting crystallographic and spectroscopic data for N-methoxy-N-methylamide derivatives inform structural refinement?

Methodological Answer: Contradictions between X-ray crystallography (rigid lattice structure) and solution-phase NMR (dynamic conformers) require:

- Multi-technique analysis : Compare solid-state (X-ray) and solution (NMR/IR) data to identify conformational flexibility.

- Molecular Dynamics (MD) : Simulate rotational barriers of the methoxy group to explain discrepancies .

- Error quantification : Use R-factors (crystallography) and signal-to-noise ratios (NMR) to weight data reliability .

Q. What experimental strategies mitigate side reactions during this compound functionalization (e.g., oxidation of the double bond)?

Methodological Answer:

- Protecting Groups : Temporarily shield the double bond using siloxanes or acetals during amide modification .

- Catalytic Control : Use Pd-catalyzed hydrogenation with controlled H₂ pressure to avoid over-reduction .

- In-situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported bioactivity data for N-methoxy-N-methylamide analogs?

Methodological Answer:

- Source evaluation : Compare assay conditions (e.g., cell lines, incubation times) across studies. Variability in IC₅₀ values often stems from differences in serum concentration or pH .

- Dose-response normalization : Use internal standards (e.g., cisplatin for cytotoxicity assays) to calibrate results .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and validate trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.